Denintuzumab mafodotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to monomethyl auristatin F, a cytotoxic agent . This compound targets CD19, a B-cell-specific marker expressed in the vast majority of B-cell malignancies .
准备方法
Denintuzumab mafodotin is synthesized by conjugating a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F via a maleimidocaproyl linker . The preparation involves several steps:
Monoclonal Antibody Production: The anti-CD19 monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures.
Linker Attachment: The maleimidocaproyl linker is attached to the monoclonal antibody through a thiol-maleimide reaction.
Drug Conjugation: Monomethyl auristatin F is then conjugated to the linker, forming the final antibody-drug conjugate.
化学反应分析
Denintuzumab mafodotin undergoes several chemical reactions:
Conjugation Reaction: The thiol-maleimide reaction is used to attach the linker to the monoclonal antibody.
Internalization and Release: Upon binding to CD19 on the surface of B-cells, the compound is internalized, and monomethyl auristatin F is released inside the cell.
Microtubule Disruption: Monomethyl auristatin F binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
科学研究应用
Denintuzumab mafodotin has several scientific research applications:
Cancer Therapy: It is primarily used in the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma.
Immunotherapy Research: The compound is studied for its potential in targeted cancer immunotherapy, leveraging its ability to selectively target and kill cancer cells.
Drug Development: Research on this compound contributes to the development of new antibody-drug conjugates for various malignancies.
作用机制
Denintuzumab mafodotin exerts its effects through a multi-step mechanism:
Target Binding: The anti-CD19 monoclonal antibody component binds to the CD19 antigen on the surface of B-cells.
Internalization: The antibody-antigen complex is internalized by the cell.
Drug Release: Inside the cell, monomethyl auristatin F is released from the conjugate.
Microtubule Inhibition: Monomethyl auristatin F binds to tubulin, inhibiting microtubule polymerization and disrupting mitosis, leading to cell death.
相似化合物的比较
Denintuzumab mafodotin is compared with other antibody-drug conjugates such as brentuximab vedotin, polatuzumab vedotin, and loncastuximab tesirine . These compounds also target specific antigens on cancer cells and deliver cytotoxic agents to induce cell death. this compound is unique in its targeting of the CD19 antigen and its use of monomethyl auristatin F as the cytotoxic agent .
Similar Compounds
Brentuximab Vedotin: Targets CD30 and is used in the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Polatuzumab Vedotin: Targets CD79b and is used in the treatment of diffuse large B-cell lymphoma.
Loncastuximab Tesirine: Targets CD19 and is used in the treatment of relapsed or refractory diffuse large B-cell lymphoma.
This compound’s specificity for CD19 and its potent cytotoxic agent make it a valuable tool in targeted cancer therapy.
属性
Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. | |
CAS 编号 |
1585973-65-4 |
分子式 |
C52H83N7O13S |
分子量 |
1046.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
InChI 键 |
BXTJCSYMGFJEID-XMTADJHZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。